Stabilizing peptide therapeutics against proteolysis is challenging. Ac6c·HCl (CAS 39692-17-6) is a spiro-constrained α,α-dialkyl amino acid salt that forces helical turns and resists enzymatic cleavage, critical for long-acting vasopressin analogs. Procure the HCl salt to avoid solubility bottlenecks in Fmoc/Boc protection.
1-Aminocyclohexane-1-carboxylic acid hydrochloride (CAS 39692-17-6), frequently designated as Ac6c·HCl, is a conformationally constrained, non-proteinogenic α,α-dialkyl amino acid salt. It is primarily procured as a specialized building block for advanced peptidomimetics, foldamers, and targeted active pharmaceutical ingredients (APIs), including highly potent vasopressin analogs[1]. The spiro-cyclohexane ring imposes strict steric limitations on the peptide backbone, reliably inducing α-helical, 3_10-helical, or γ-turn secondary structures while simultaneously imparting high resistance to proteolytic degradation [2]. Procuring the hydrochloride salt rather than the free base ensures enhanced crystalline stability and higher aqueous solubility, which is a critical processability factor when executing N-terminal protection (e.g., Fmoc or Boc derivatization) prior to solid-phase peptide synthesis (SPPS) [3].
Substituting Ac6c·HCl with canonical hydrophobic amino acids (such as leucine) or smaller α,α-disubstituted analogs (like 2-aminoisobutyric acid, Aib) fundamentally alters a target molecule's three-dimensional conformation and lipophilicity. While canonical amino acids permit backbone flexibility that leads to rapid enzymatic cleavage in vivo, the Ac6c residue locks the peptide into a rigid motif that is often mandatory for specific receptor binding and extended pharmacokinetic half-life [1]. Furthermore, attempting to procure the free base of Ac6c instead of the hydrochloride salt frequently introduces solubility bottlenecks during initial aqueous-organic biphasic protection reactions. The free base's poor solubility can lead to incomplete protection and lower yields, whereas the HCl salt guarantees rapid dissolution and stoichiometric precision during the preparation of SPPS building blocks [2].
Ac6c is an α,α-dialkyl amino acid that imposes severe steric constraints on the peptide backbone. Experimental and modeling data indicate that alicyclic residues like Ac6c restrict backbone dihedral angles primarily to φ ≈ ±60° and ψ ≈ ±30°, which are the canonical coordinates for α-helix and 3_10-helix formation, or specific γ-turns in shorter sequences [1]. In contrast, canonical amino acids like leucine explore a vastly broader Ramachandran space, leading to unstructured random coils in short peptides. This strict conformational locking cannot be achieved with standard proteinogenic substitutes.
| Evidence Dimension | Backbone dihedral angle restriction (φ, ψ) |
| Target Compound Data | Restricted to φ ≈ ±60°, ψ ≈ ±30° (helical/turn motifs) |
| Comparator Or Baseline | Canonical amino acids (broad Ramachandran flexibility) |
| Quantified Difference | Complete elimination of random coil flexibility |
| Conditions | Structural analysis of short synthetic peptides |
Procuring Ac6c is essential when a peptide drug candidate requires a rigidified structure to maintain target affinity and prevent unfolding.
The cyclohexane ring of Ac6c provides a larger hydrophobic surface area and distinct steric volume compared to smaller cyclic analogs like 1-aminocyclopentane-1-carboxylic acid (Ac5c) or linear canonicals. In the synthesis of Arginine Vasopressin (AVP) analogs, substituting position 2 with Ac6c selectively modulated pharmacological activity, yielding highly potent antidiuretic V2 agonists while differentiating pressor and uterotonic activities [1]. Smaller or linear substitutes failed to achieve this specific binding profile due to insufficient steric interaction with the receptor pocket.
| Evidence Dimension | In vitro antidiuretic V2 receptor agonism |
| Target Compound Data | Highly potent selective agonism |
| Comparator Or Baseline | Position 3 substituted analogs or canonical sequences (failed to exhibit equivalent selective activity) |
| Quantified Difference | Selective modulation of antidiuretic vs. pressor activity |
| Conditions | In vitro pharmacological testing of AVP analogs |
For SAR optimization, Ac6c cannot be generically replaced by smaller cyclic analogs without risking a critical drop in target specificity.
Alicyclic α,α-disubstituted amino acids are notoriously hydrophobic and exhibit poor aqueous solubility as free bases, complicating the biphasic reactions required for Boc or Fmoc protection. The hydrochloride salt of Ac6c (CAS 39692-17-6) overcomes this by providing an ionized, highly water-soluble starting material [1]. This ensures rapid, complete dissolution in aqueous alkaline media during the addition of protecting group reagents, whereas the free base often requires extended reaction times, co-solvents, or results in incomplete conversion.
| Evidence Dimension | Aqueous solubility and dissolution rate for N-protection |
| Target Compound Data | Ac6c·HCl (Rapid dissolution, complete ionization) |
| Comparator Or Baseline | Ac6c Free Base (Poor aqueous solubility, multiphasic suspension) |
| Quantified Difference | Significant reduction in reaction time and improved protection yield |
| Conditions | Standard aqueous/organic biphasic N-terminal protection (e.g., Fmoc-OSu/Na2CO3) |
Procuring the HCl salt prevents workflow bottlenecks and yield losses during the critical first step of preparing protected building blocks for peptide synthesis.
The incorporation of α,α-disubstituted residues like Ac6c provides massive steric shielding to adjacent peptide bonds, protecting them from enzymatic cleavage. Peptidomimetics containing Ac6c and similar non-canonical building blocks demonstrate orders-of-magnitude increases in half-life against standard proteases compared to sequences composed entirely of canonical L-amino acids[1]. This resistance is a direct consequence of the bulky spiro-cyclohexane ring preventing the peptide backbone from adapting to the active sites of proteolytic enzymes.
| Evidence Dimension | Resistance to proteolytic degradation (Half-life) |
| Target Compound Data | Ac6c-containing peptidomimetics (Highly resistant, extended half-life) |
| Comparator Or Baseline | Canonical L-amino acid peptides (Rapidly degraded, short half-life) |
| Quantified Difference | Orders-of-magnitude increase in enzymatic stability |
| Conditions | In vivo and in vitro protease exposure |
Buyers developing peptide therapeutics must use sterically hindered building blocks like Ac6c to achieve viable pharmacokinetic profiles and prevent rapid clearance.
Due to its massive steric bulk, Ac6c is a structurally necessary building block for extending the in vivo half-life of peptide therapeutics. It is specifically chosen over canonical amino acids when adjacent peptide bonds must be shielded from enzymatic cleavage without completely disrupting the molecule's overall hydrophobicity [1].
Ac6c·HCl is heavily utilized in structural chemistry to force short peptide sequences into stable α-helical or 3_10-helical conformations. It is a necessary selection when researchers need to restrict backbone dihedral angles strictly to helical or γ-turn coordinates, an application where standard amino acids fail[1].
In medicinal chemistry, particularly in the development of vasopressin (AVP) analogs, Ac6c is incorporated to fine-tune receptor selectivity. Its specific spiro-cyclohexane geometry provides a hydrophobic interaction surface that smaller cyclic amino acids (like Ac5c) cannot replicate, making it critical for maximizing target affinity [2].
For chemical manufacturers and core facilities synthesizing Fmoc- or Boc-protected non-natural amino acids, procuring the hydrochloride salt of Ac6c is essential. Its higher aqueous solubility compared to the free base ensures smooth, high-yield derivatization in standard biphasic solvent systems [3].
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